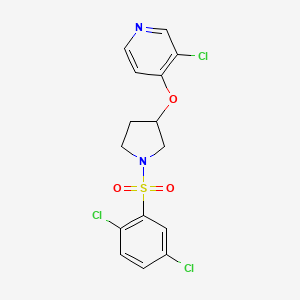

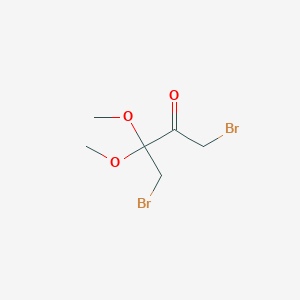

3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

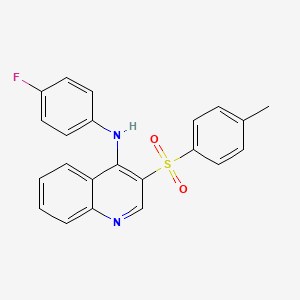

The compound 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical that likely exhibits significant biological activity given its structural features. The presence of a sulfonyl group attached to a pyrrolidine ring, as well as multiple chloro substituents on the aromatic rings, suggests potential for interaction with biological targets. Compounds with similar structures have been studied for their roles as calcium channel blockers and in the treatment of various diseases, including gastric acid-related conditions .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of chiral HPLC for enantiomer separation, as seen in the synthesis of a diltiazem analogue . Another related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, was synthesized through a modified scheme that included N-oxidation, one-pot synthesis, oxidation, and chlorination steps, with a focus on green chemistry metrics . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine was analyzed, revealing a three-dimensional network stabilized by π–π interactions and specific dihedral angles between the rings . Similarly, the structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide showed a significant dihedral angle between the pyridine rings and specific hydrogen bonding patterns . These findings provide insight into how the molecular structure of this compound might be analyzed and understood.

Chemical Reactions Analysis

The reactivity of the sulfonyl and chloro groups in related compounds has been explored in various chemical reactions. Pyridinium sulfonate chlorochromate (PSCC) has been used as an oxidizing agent for alcohols to yield carbonyl compounds . This suggests that the sulfonyl group in the compound of interest may also participate in oxidation reactions. Additionally, the presence of chloro substituents could make the compound amenable to nucleophilic substitution reactions, as seen in the synthesis of chlor-antraniliprole intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized, revealing insights into their behavior. For example, the sulfonated 1,3-bis(4-pyridyl)propane compound exhibited zwitterionic properties and strong intermolecular hydrogen bonding . These properties could influence the solubility, stability, and reactivity of this compound, affecting its potential applications in pharmaceuticals or as a chemical reagent.

科学的研究の応用

Synthesis of Pyrrolidines and Tetrahydropyridine Derivatives

Researchers have developed new synthetic routes to pyrrolidines, leveraging reactions of γ-halocarbanions with imines, mimicking a 1,3-dipolar cycloaddition process. This methodology provides an efficient approach to substituted pyrrolidines, which are crucial scaffolds in many biologically active compounds (Mąkosza & Judka, 2005). Additionally, sulfonated tetrahydropyridine derivatives have been synthesized through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates, offering a catalyst-free method to obtain these derivatives in moderate to good yields (An & Wu, 2017).

Advanced Materials Synthesis

The creation of advanced materials, such as magnetically separable graphene oxide anchored with sulfonic acid, showcases the application of sulfonamide derivatives in catalysis. This particular material demonstrated high catalytic activity for the synthesis of pyrazolopyridine derivatives, highlighting the potential of such compounds in enhancing the efficiency and recyclability of catalysts (Zhang et al., 2016).

Organic Synthesis and Medicinal Chemistry Applications

The synthesis of sulfonamides based on dihydropyridine and pyrrolopyridine frameworks has been explored, providing new routes to compounds that may have medicinal chemistry applications. These synthetic protocols enable the preparation of complex molecules containing sulfonamide groups, which are prevalent in many drugs and biologically active molecules (Ikaunieks, Björkling, & Loža, 2015).

Catalysis and Oxidation Processes

The research also includes the development of novel catalysts, such as oxo-rhenium complexes, for the efficient and selective oxidation of alcohols. These catalyst systems demonstrate the potential of using sulfoxide as an oxidant agent, providing a green and efficient pathway for the transformation of alcohols to aldehydes and ketones without further oxidation to acids (Sousa et al., 2013).

特性

IUPAC Name |

3-chloro-4-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3N2O3S/c16-10-1-2-12(17)15(7-10)24(21,22)20-6-4-11(9-20)23-14-3-5-19-8-13(14)18/h1-3,5,7-8,11H,4,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIFBOHJBATBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2517472.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)

![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)

![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)